

# Discovery of Thioacetone by Baumann and Fromm in 1889

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An In-depth Technical Guide on the Core Aspects of the Discovery of **Thioacetone** by Baumann and Fromm in 1889

This guide provides a detailed account of the seminal 1889 discovery of **thioacetone** by Eugen Baumann and Emil Fromm. The synthesis, undertaken during their work with thioketones, inadvertently led to the isolation of a compound now infamous for its extraordinarily potent and unpleasant odor. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the historical synthesis, the properties of the compounds involved, and a modern interpretation of the experimental procedures.

## Introduction

In 1889, German chemists Eugen Baumann and E. Fromm, working at the University of Freiburg, were investigating the reaction of ketones with hydrogen sulfide. Their primary objective was the synthesis of trithioacetone, the cyclic trimer of thioacetone.[1] During these experiments, they isolated a small quantity of monomeric thioacetone, an unstable and intensely foul-smelling substance.[1] The accidental release of this compound's vapor is reported to have caused significant distress in the surrounding area of Freiburg, with accounts of fainting and vomiting among the populace.[1]

**Thioacetone**, (CH<sub>3</sub>)<sub>2</sub>CS, is the simplest thioketone and is notable for its extreme instability at room temperature, readily polymerizing or trimerizing to form the more stable tri**thioacetone**.[1] This document will delve into the available details of their groundbreaking, albeit notorious, experiment.



# **Quantitative Data**

While the original 1889 publication by Baumann and Fromm is not readily available in its entirety, subsequent studies and historical accounts allow for a compilation of the physical and chemical properties of **thioacetone** and its trimer. Later syntheses under similar conditions have reported yields for the main products.

Table 1: Physical Properties of **Thioacetone** and Trithioacetone

Property	Thioacetone	Trithioacetone
Chemical Formula	C <sub>3</sub> H <sub>6</sub> S	C <sub>9</sub> H <sub>18</sub> S <sub>3</sub>
Molar Mass	74.14 g/mol	222.42 g/mol
Appearance	Unstable orange or brown liquid	White or colorless solid/liquid
Melting Point	-55°C	24°C
Boiling Point	70°C	107°C at 10 mmHg
Stability	Unstable above -20°C	Stable at room temperature

Source:[2][3]

Table 2: Product Yields in a Similar Synthesis

Product	Yield
Trithioacetone	60-70%
2,2-Propanedithiol	30-40%

Note: These yields are from later syntheses conducted under conditions similar to those described by Baumann and Fromm, involving an acidified catalyst.[3]

# **Experimental Protocols**



The exact experimental protocol from Baumann and Fromm's 1889 paper is not fully detailed in readily available sources. However, based on descriptions from historical accounts and chemical literature, a probable methodology can be reconstructed. Their primary synthesis was that of trithioacetone, from which thioacetone was obtained as a byproduct.

# **Synthesis of Trithioacetone**

The synthesis of tri**thioacetone** by Baumann and Fromm involved the reaction of acetone with hydrogen sulfide in the presence of an acid catalyst.

Objective: To synthesize trithioacetone.

#### Reactants:

- Acetone ((CH<sub>3</sub>)<sub>2</sub>CO)
- Hydrogen Sulfide (H<sub>2</sub>S)
- Acid Catalyst (e.g., concentrated Hydrochloric Acid (HCl) or Zinc Chloride (ZnCl<sub>2</sub>))

## Probable Procedure:

- Reaction Setup: A reaction vessel containing acetone, cooled in an ice bath, was charged with an acid catalyst.
- Introduction of Hydrogen Sulfide: A stream of hydrogen sulfide gas was bubbled through the cooled, acidified acetone solution. This process was likely continued for several hours until the reaction was deemed complete.
- Formation of Product: The reaction mixture would have turned into an oily layer, primarily composed of trithioacetone and the side-product 2,2-propanedithiol.
- Workup: The oily product was separated from the aqueous layer.

## **Isolation of Thioacetone**

The notoriously odorous **thioacetone** was likely generated and released during the purification of the crude tri**thioacetone** product.



Objective: To purify the synthesized tri**thioacetone**, which inadvertently led to the isolation of **thioacetone**.

#### Procedure:

- Distillation: The crude oily product from the initial synthesis was subjected to steam distillation in an attempt to purify the tri**thioacetone**.
- Thermal Decomposition (Cracking): During heating, a small amount of the trithioacetone and/or other intermediates likely decomposed (cracked) back into the monomeric thioacetone.
- Release of **Thioacetone**: The volatile **thioacetone** would have then co-distilled, leading to the release of its potent vapor, which was the source of the widespread odor in Freiburg. Modern methods to obtain **thioacetone** involve the controlled pyrolysis of tri**thioacetone** at high temperatures (500-650°C) under reduced pressure.[3]

## **Visualizations**

# Synthesis and Interconversion of Thioacetone and Trithioacetone

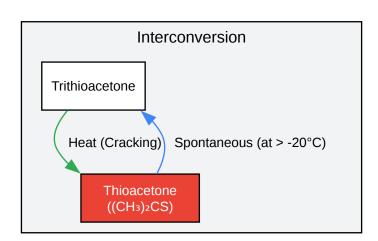
The following diagram illustrates the synthetic pathway from acetone to tri**thioacetone** and the equilibrium relationship between tri**thioacetone** and the monomeric **thioacetone**.



# Acetone ((CH<sub>3</sub>)<sub>2</sub>CO) Hydrogen Sulfide (H<sub>2</sub>S) Reaction Mixture Major Product Minor Product Trithioacetone 2,2-Propanedithiol

(Side Product)

## Synthesis and Interconversion of Thioacetone Species



(C<sub>9</sub>H<sub>18</sub>S<sub>3</sub>)

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Caption: Synthesis of trithioacetone and its thermal cracking to thioacetone.

# Experimental Workflow of Baumann and Fromm's 1889 Experiment

This diagram outlines the logical flow of the experimental steps undertaken by Baumann and Fromm, leading to the accidental discovery of **thioacetone**.



# Experimental Workflow of Baumann and Fromm (1889) Start: Synthesize Trithioacetone Combine Acetone and Acid Catalyst in a flask Cool the mixture (e.g., ice bath) Bubble H<sub>2</sub>S gas through the mixture Formation of an oily product (Crude Trithioacetone) Separate the oily layer Attempt Purification by Steam Distillation Thermal Decomposition (Cracking) of Trithioacetone to Thioacetone Release of volatile Thioacetone with potent odor End: Discovery of Thioacetone's

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**Properties** 

Caption: Logical workflow of the 1889 thioacetone discovery.



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## References

- 1. acs.org [acs.org]
- 2. Thioacetone Wikipedia [en.wikipedia.org]
- 3. Trithioacetone Wikipedia [en.wikipedia.org]
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